molecular formula C14H17NO2 B12592028 4-Butyl-6-methoxyquinolin-2(1H)-one CAS No. 647836-50-8

4-Butyl-6-methoxyquinolin-2(1H)-one

Cat. No.: B12592028
CAS No.: 647836-50-8
M. Wt: 231.29 g/mol
InChI Key: FUJDGQSZPCXCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-6-methoxyquinolin-2(1H)-one is a quinolinone derivative characterized by a bicyclic aromatic structure with a ketone group at position 2, a butyl substituent at position 4, and a methoxy group at position 5. Quinolinones are structurally related to natural alkaloids and exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . These substituents likely enhance membrane permeability and metabolic stability compared to simpler quinolinones .

Properties

CAS No.

647836-50-8

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-butyl-6-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C14H17NO2/c1-3-4-5-10-8-14(16)15-13-7-6-11(17-2)9-12(10)13/h6-9H,3-5H2,1-2H3,(H,15,16)

InChI Key

FUJDGQSZPCXCTN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)NC2=C1C=C(C=C2)OC

Origin of Product

United States

Biological Activity

4-Butyl-6-methoxyquinolin-2(1H)-one is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of 4-butyl-6-methoxyquinolin-2(1H)-one typically involves the Knorr synthesis method or similar approaches that utilize starting materials such as 8-hydroxyquinoline derivatives. The reaction conditions often include refluxing with aldehydes and urea under acidic conditions, yielding the desired quinoline derivative in moderate to high yields .

Antimicrobial Activity

Research indicates that quinoline derivatives, including 4-butyl-6-methoxyquinolin-2(1H)-one, exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against a range of pathogens:

  • Bacterial Inhibition : The compound has shown potent activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures demonstrated minimum inhibitory concentration (MIC) values as low as 1 × 10^-6 mg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound also exhibits antifungal properties, effective against common fungal pathogens, which is attributed to its ability to disrupt cellular membranes or inhibit essential metabolic pathways in fungi .

Anticancer Activity

The anticancer potential of 4-butyl-6-methoxyquinolin-2(1H)-one has been explored through various studies:

  • Cell Proliferation Inhibition : In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values reported for similar quinoline derivatives range from 0.16 to 5.45 µM, suggesting strong cytotoxic effects .
  • Mechanism of Action : The anticancer activity is believed to be mediated through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase. Studies indicate that compounds like 4-butyl-6-methoxyquinolin-2(1H)-one may generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies

Several case studies have highlighted the biological activities of quinoline derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of quinoline derivatives, including those structurally related to 4-butyl-6-methoxyquinolin-2(1H)-one, showed significant antimicrobial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .
  • Cytotoxicity Against Cancer Cells : Another investigation into the cytotoxic effects of quinoline derivatives revealed that certain compounds exhibited IC50 values lower than those of established chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliMIC = 1 × 10^-6 mg/mL
AntifungalVarious fungal strainsSignificant growth inhibition
AnticancerMCF-7, HCT116IC50 = 0.16 - 5.45 µM

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including 4-butyl-6-methoxyquinolin-2(1H)-one, have demonstrated significant antimicrobial properties. They are effective against various bacterial and fungal infections. Research indicates that modifications in the quinoline structure can enhance their efficacy as antimicrobial agents. For instance, derivatives have been shown to inhibit the growth of pathogens responsible for diseases such as tuberculosis and malaria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain quinoline derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For example, compounds structurally related to 4-butyl-6-methoxyquinolin-2(1H)-one were found to exhibit cytotoxic effects against several cancer cell lines, including breast and pancreatic cancer cells. These effects are often attributed to the ability of these compounds to interfere with critical cellular pathways involved in cancer progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 4-butyl-6-methoxyquinolin-2(1H)-one may possess anti-inflammatory properties. Quinoline derivatives have been reported to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes them potential candidates for treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of 4-butyl-6-methoxyquinolin-2(1H)-one typically involves multi-step chemical reactions that allow for structural modifications to enhance biological activity. Recent advancements in synthetic methodologies have facilitated the development of more potent analogs through techniques such as click chemistry and metal-free synthesis, which streamline the production process while maintaining high yields .

Case Study 1: Anticancer Activity

A study focused on a series of quinoline derivatives, including 4-butyl-6-methoxyquinolin-2(1H)-one, demonstrated significant anti-proliferative activity against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines. The most active derivative showed an IC50 value of approximately 1.2 µM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research exploring the antimicrobial properties of various quinoline derivatives found that those with substituents at specific positions exhibited enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural diversity in developing effective antimicrobial agents .

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

4-Butyl-6-methoxyquinolin-2(1H)-one undergoes acid-catalyzed condensation with aldehydes to form bisquinolinone derivatives. This reaction is driven by the nucleophilic character of the quinolinone’s lactam nitrogen or oxygen.

Mechanism :

  • Step 1 : Protonation of the aldehyde carbonyl group under acidic conditions.

  • Step 2 : Nucleophilic attack by the quinolinone’s lactam nitrogen or oxygen on the electrophilic aldehyde carbon.

  • Step 3 : Cyclization via intramolecular dehydration to form a fused bisquinolinone structure.

Conditions :

  • Solvents: Acetic acid or ethanol.

  • Temperature: Reflux (80–100°C).

  • Catalysts: Protic acids (e.g., H₂SO₄).

Example Reaction :

4-Butyl-6-methoxyquinolin-2(1H)-one+RCHOH⁺, refluxBisquinolinone derivative+H₂O\text{4-Butyl-6-methoxyquinolin-2(1H)-one} + \text{RCHO} \xrightarrow{\text{H⁺, reflux}} \text{Bisquinolinone derivative} + \text{H₂O}

Key Data :

Aldehyde (RCHO)Product YieldConditionsSource
Formaldehyde65–70%AcOH, 80°C
Benzaldehyde58–62%EtOH, 100°C

Electrophilic Aromatic Substitution (EAS)

The methoxy group at position 6 activates the aromatic ring toward electrophilic substitution, favoring reactions at positions 5 and 7.

Nitration:

Conditions :

  • Nitrating agent: HNO₃/H₂SO₄ mixture.

  • Temperature: 0–5°C (controlled).

Product : 5-Nitro-4-butyl-6-methoxyquinolin-2(1H)-one .

Mechanistic Insight :
The methoxy group directs nitration to the para position (C5) due to its strong electron-donating effect. Steric hindrance from the butyl group at C4 limits substitution at adjacent positions .

Nucleophilic Reactions at the Carbonyl Group

The lactam carbonyl group participates in nucleophilic additions or substitutions under basic conditions.

Hydrolysis:

Conditions :

  • Aqueous NaOH (2M), reflux.

  • Duration: 6–8 hours.

Product : 4-Butyl-6-methoxyquinoline-2-carboxylic acid .

Mechanism :

  • Base-mediated cleavage of the lactam ring.

  • Subsequent decarboxylation under prolonged heating .

Functionalization of the Butyl Chain

The butyl substituent at position 4 can undergo oxidation or halogenation.

Oxidation:

Conditions :

  • KMnO₄ in acidic medium (H₂SO₄).

  • Temperature: 60–70°C.

Product : 4-(Butanoyl)-6-methoxyquinolin-2(1H)-one (keto derivative) .

Yield : ~45% (requires careful control to avoid over-oxidation) .

Photochemical Reactions

The quinolinone core exhibits photochemical activity under UV light.

Example : Photooxygenation in the presence of singlet oxygen (¹O₂) generates endoperoxide intermediates, which decompose to form hydroxylated derivatives .

Conditions :

  • Solvent: Dichloromethane (DCM).

  • Light source: UV-A (365 nm).

  • Photosensitizer: Thioxanthone .

Spectroscopic Characterization

Key data for reaction product verification:

  • ¹H NMR (CDCl₃) : δ 12.28 (br s, 1H, NH), 8.22 (d, J = 9.6 Hz, 1H), 3.94 (s, 3H, OCH₃) .

  • IR (KBr) : νₘₐₓ 3445 cm⁻¹ (N-H), 1644 cm⁻¹ (C=O) .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Property Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-Butyl-6-methoxyquinolin-2(1H)-one Butyl (C4), Methoxy (C6) C₁₄H₁₇NO₂ 231.29* Ketone, Methoxy, Alkyl chain
4-Hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one (4B) Hydroxy (C4), Methoxy (C6), Phenyl (C3) C₁₆H₁₃NO₃ 267.28 Hydroxy, Methoxy, Aromatic ring
6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Chloro (C6), Dimethyl (C4) C₁₁H₁₂ClNO 209.67 Chloro, Dihydro structure
1-[(2-Chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one Chlorophenyl, Methoxy (C6), Sulfonyl C₂₆H₂₃ClN₂O₄S 495.00 Sulfonyl, Chlorophenyl

*Calculated based on structural analogs due to lack of direct data.

Key Observations:

Electron Effects: The methoxy group at C6 is electron-donating, stabilizing the aromatic ring and influencing redox properties, similar to compound 4B .

Ring Saturation: Unlike 6-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, the target compound has a fully unsaturated quinolinone core, which may improve π-π stacking interactions in biological targets .

Q & A

Q. What are the common synthetic routes for 4-butyl-6-methoxyquinolin-2(1H)-one, and how are the products characterized?

The synthesis typically involves cyclization and functionalization of quinolinone precursors. For example, quinolin-2(1H)-one derivatives are synthesized via condensation reactions followed by alkylation or acylation. Key steps include:

  • Cyclization : Starting from substituted anilines or anthranilic acid derivatives, using reagents like POCl₃ or polyphosphoric acid.
  • Functionalization : Alkylation at the 4-position using butyl halides in the presence of base (e.g., K₂CO₃) to introduce the butyl group.
  • Characterization : Confirmed via IR (carbonyl stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), and mass spectrometry (molecular ion peak matching the molecular formula) .

Q. What in vitro antimicrobial screening protocols are typically employed for quinolin-2(1H)-one derivatives?

The twofold serial dilution technique is widely used to determine minimal inhibitory concentrations (MICs). Protocols include:

  • Bacterial strains : Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (e.g., Bacillus subtilis).
  • Fungal strains : Candida albicans and Aspergillus niger.
  • Procedure : Compounds are dissolved in DMSO, diluted in broth, and incubated with microbial inocula. MICs are recorded as the lowest concentration inhibiting visible growth. For example, 4-butyl-6-methoxyquinolin-2(1H)-one analogs showed MICs of 16–32 µg/mL against Proteus spp. .

Q. What safety precautions are recommended when handling quinolin-2(1H)-one derivatives during synthesis?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors.
  • First aid : In case of contact, rinse skin/eyes with water and consult a physician. Safety data for related compounds (e.g., 6-hydroxyquinolin-4-one) highlight risks of irritation and recommend immediate medical attention for exposure .

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation of quinolin-2(1H)-one derivatives be addressed?

Regioselective alkylation at the 1- or 4-position depends on reaction conditions:

  • Base selection : Strong bases (e.g., NaH) favor N-alkylation, while weaker bases (e.g., K₂CO₃) promote O-alkylation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at nitrogen.
  • Example : In the synthesis of 6-methoxyquinolin-2(1H)-one derivatives, alkylation with 2-bromoacetophenone in acetonitrile yielded 80% N-alkylated product, confirmed by ¹H NMR (δ 5.79 ppm for CH₂ adjacent to N) .

Q. What methodologies are effective in resolving contradictions in biological activity data across studies?

  • Meta-analysis : Compare MIC values across studies using standardized protocols (e.g., CLSI guidelines).
  • Structural validation : Confirm compound purity and stereochemistry via X-ray crystallography (using SHELXL for refinement ) or HPLC-MS .
  • Mechanistic studies : Evaluate bacterial membrane permeability or enzyme inhibition (e.g., DNA gyrase assays) to identify off-target effects .

Q. How can computational tools aid in optimizing 4-butyl-6-methoxyquinolin-2(1H)-one derivatives?

  • Molecular docking : Predict binding affinities to microbial targets (e.g., Staphylococcus aureus FabI enzyme).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C-6) with bioactivity.
  • ADMET prediction : Use tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity risks. For example, methoxy groups enhance solubility but may reduce membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.